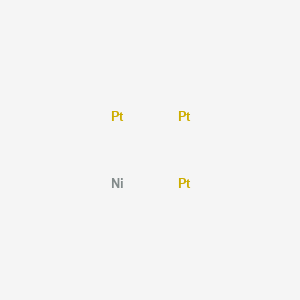![molecular formula C14H30N6OSi B14272748 [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane CAS No. 137897-64-4](/img/structure/B14272748.png)
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for various chemical transformations
Vorbereitungsmethoden
The synthesis of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of a suitable silane precursor with azide sources under controlled conditions. One common method involves the use of sodium azide in the presence of a catalyst to facilitate the azidation process. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Biology: The compound’s azide groups make it useful in bioconjugation techniques, where it can be used to label biomolecules.
Wirkmechanismus
The mechanism of action of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the formation of bioconjugates and advanced materials. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .
Vergleich Mit ähnlichen Verbindungen
[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane can be compared with other azide-containing compounds such as:
Azidomethylsilane: Similar in reactivity but with different structural properties.
Tris(azidomethyl)silane: Contains multiple azide groups, offering higher reactivity but also increased handling risks.
Eigenschaften
CAS-Nummer |
137897-64-4 |
|---|---|
Molekularformel |
C14H30N6OSi |
Molekulargewicht |
326.51 g/mol |
IUPAC-Name |
2,3-diazidopentan-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H30N6OSi/c1-9-14(18-20-16,13(8)17-19-15)21-22(10(2)3,11(4)5)12(6)7/h10-13H,9H2,1-8H3 |
InChI-Schlüssel |
IIPWHNHYAUETRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)N=[N+]=[N-])(N=[N+]=[N-])O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


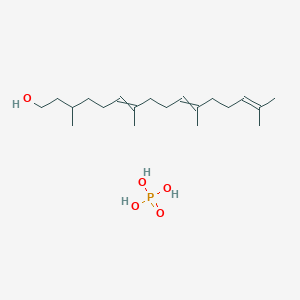
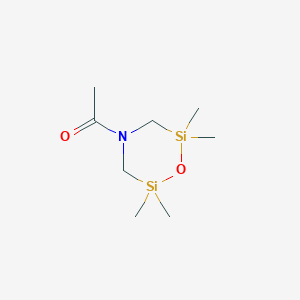
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
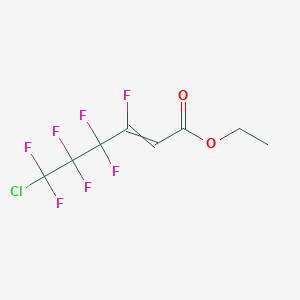
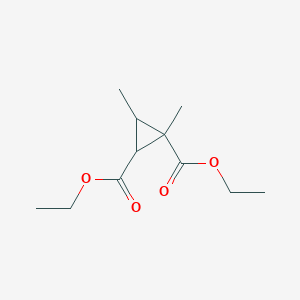
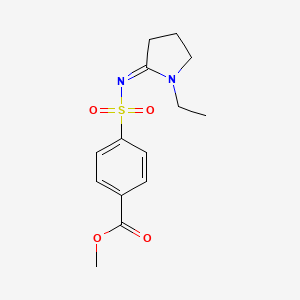
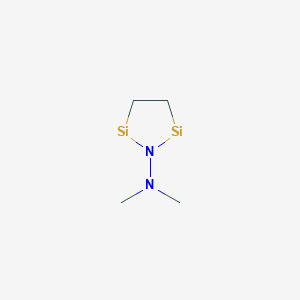
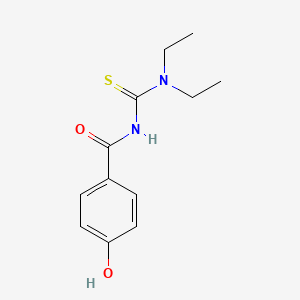
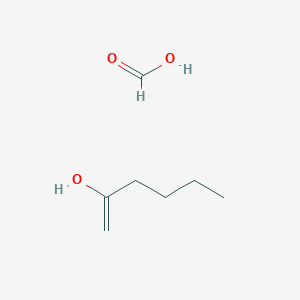

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
